8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
Description
The compound 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline features a fused [1,4]dioxinoquinoline core modified with a benzoyl group at position 8 and a 4-ethoxybenzenesulfonyl moiety at position 7.
Properties
IUPAC Name |
[9-(4-ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6S/c1-2-31-18-8-10-19(11-9-18)34(29,30)26-20-14-23-24(33-13-12-32-23)15-22(20)27-16-21(26)25(28)17-6-4-3-5-7-17/h3-11,14-16H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSLHBEOYRVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core is synthesized through a series of cyclization reactions.
Introduction of the Dioxin Ring: The dioxin ring is introduced via a condensation reaction with appropriate diol compounds.
Substitution with Benzoyl and Ethoxybenzenesulfonyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could produce a variety of substituted quinoline compounds.
Scientific Research Applications
8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes and organic semiconductors.
Mechanism of Action
The mechanism of action of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity : The target compound’s 4-ethoxybenzenesulfonyl group distinguishes it from analogs with benzenesulfonyl (BB05026) or chlorobenzenesulfonyl (C769-0763) moieties. The ethoxy group may improve metabolic stability compared to halogens .
- Lipophilicity : The benzoyl and ethoxy groups likely increase lipophilicity (similar to compound 866865-95-4, XLogP3 = 4.8), which could enhance membrane permeability but reduce aqueous solubility .
Pharmacological and Functional Comparisons
Kinase Inhibition Potential
- BB05026 and C769-0763 share sulfonyl groups linked to nitrogen-containing heterocycles (piperazine/piperidine), a feature common in kinase inhibitors like BCR-ABL inhibitors (). The target compound’s ethoxybenzenesulfonyl group may offer unique steric or electronic interactions with kinase active sites .
- Compound 4k () lacks a sulfonyl group but demonstrates the importance of chloro and methoxy substituents in modulating bioactivity, suggesting that the target’s ethoxy group could similarly fine-tune selectivity .
Melting Points and Solubility:
- Analogs with rigid structures (e.g., 4k, melting point 223–225°C) exhibit higher thermal stability than flexible derivatives (e.g., ’s compound, melting point 95–97°C). The target compound’s melting point is unreported but likely intermediate due to moderate rigidity .
- Compound 866865-95-4 (XLogP3 = 4.8) highlights the lipophilic nature of ethoxybenzoyl-containing derivatives, suggesting the target compound may require formulation adjustments for bioavailability .
Biological Activity
The compound 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a novel derivative of the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. The initial step often includes the formation of a sulfonamide structure through the reaction of 4-ethoxybenzenesulfonyl chloride with appropriate amines. Following this, cyclization reactions lead to the formation of the quinoline core.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 396.45 g/mol. Its structure features a dioxin ring fused to a quinoline moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline |
Anticancer Activity
Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The mechanism of action is primarily attributed to their ability to intercalate DNA and inhibit topoisomerase II enzymes. In vitro studies indicate that 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline shows potent cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A comparative study evaluated the anticancer activity of this compound against several cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics such as doxorubicin.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HeLa | 5.2 | 10 |
| MCF-7 | 6.1 | 12 |
| A549 | 4.8 | 11 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Antimicrobial Efficacy Results
The compound displayed broad-spectrum antimicrobial activity:
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Candida albicans | 8 | 16 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the benzoyl and sulfonamide groups can enhance potency and selectivity against target cells.
Key Findings
- Benzoyl Variation : Substituents on the benzoyl ring influence cytotoxicity.
- Sulfonamide Group : The presence of an ethoxy group enhances solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
